molecular formula C14H18N2O B11876329 2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B11876329
M. Wt: 230.31 g/mol
InChI Key: AWCLMHXMRODZSD-UHFFFAOYSA-N
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Description

2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropylamino group and an indene moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of 2,3-dihydro-1H-inden-5-ylamine with cyclopropylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1H-indol-5-yl)ethanone
  • 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

Uniqueness

2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is unique due to the presence of both the cyclopropylamino group and the indene moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

InChI

InChI=1S/C14H18N2O/c17-14(9-15-12-6-7-12)16-13-5-4-10-2-1-3-11(10)8-13/h4-5,8,12,15H,1-3,6-7,9H2,(H,16,17)

InChI Key

AWCLMHXMRODZSD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CNC3CC3

Origin of Product

United States

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